molecular formula C25H26N8O B10961897 N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10961897
M. Wt: 454.5 g/mol
InChI Key: PMAWZAZZJUYWQT-UHFFFAOYSA-N
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Description

N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound featuring multiple pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, which are then coupled with the pyridine derivative.

    Preparation of Pyrazole Intermediates: The synthesis starts with the formation of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde through the reaction of ethyl hydrazine with acetylacetone.

    Coupling Reaction: The pyrazole intermediates are then coupled with 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Product Formation: The final step involves the amidation reaction to form the carboxamide group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amines.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound has potential as a pharmacophore in drug design. Its multiple heterocyclic rings can interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with unique electronic and optical properties. Its complex structure allows for the fine-tuning of these properties for specific applications.

Mechanism of Action

The mechanism of action of N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific signaling pathways, resulting in its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • **N-{1-[(1-methyl-5-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • **N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3,6-dimethyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific arrangement of pyrazole and pyridine rings. This structure allows for unique interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C25H26N8O

Molecular Weight

454.5 g/mol

IUPAC Name

N-[1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]pyrazol-4-yl]-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H26N8O/c1-5-32-18(4)19(12-27-32)14-31-15-20(13-26-31)29-25(34)22-11-16(2)28-24-23(22)17(3)30-33(24)21-9-7-6-8-10-21/h6-13,15H,5,14H2,1-4H3,(H,29,34)

InChI Key

PMAWZAZZJUYWQT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CN2C=C(C=N2)NC(=O)C3=C4C(=NN(C4=NC(=C3)C)C5=CC=CC=C5)C)C

Origin of Product

United States

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